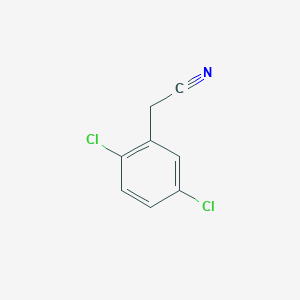

2,5-Dichlorobenzyl cyanide

Descripción general

Descripción

2,5-Dichlorobenzyl cyanide is a chemical compound with the CAS Number: 3218-50-6 . It is an off-white to pale-yellow solid . The molecular weight of this compound is 186.04 .

Molecular Structure Analysis

The molecular formula of 2,5-Dichlorobenzyl cyanide is C8H5Cl2N . The InChI representation of the molecule is InChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 . The Canonical SMILES representation is C1=CC(=C(C=C1Cl)CC#N)Cl .Physical And Chemical Properties Analysis

2,5-Dichlorobenzyl cyanide is an off-white to pale-yellow solid . It has a molecular weight of 186.03 g/mol . The compound has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 23.8 Ų . The compound has a complexity of 172 .Aplicaciones Científicas De Investigación

Organic Synthesis

2,5-Dichlorobenzyl cyanide: is a valuable intermediate in organic synthesis. It is used to synthesize dichlorobenzonitriles by selective ammoxidation, which are crucial intermediates for producing fine chemicals . This compound also finds use in the synthesis of aromatic nitriles, which are essential in various chemical industries .

Pharmaceutical Research

In pharmaceutical research, 2,5-Dichlorobenzyl cyanide is utilized for its reactivity in forming nitrile groups. This reactivity is exploited in the synthesis of various pharmaceutical compounds. Its properties are documented and analyzed using techniques like NMR, HPLC, LC-MS, and UPLC, which are critical for pharmaceutical development .

Industrial Applications

Industrially, 2,5-Dichlorobenzyl cyanide is used as a chemical intermediate in the production of other compounds. It is known for its role in the synthesis of dyes, adhesives, and other industrial chemicals.

Material Science

In material science, this compound is studied for its physicochemical properties, which are important for the development of new materials. Its molecular structure and properties like molar refractivity and lipophilicity are analyzed for potential applications in material science .

Chemical Synthesis

2,5-Dichlorobenzyl cyanide: is involved in various chemical synthesis pathways. It serves as a starting reagent for the creation of novel compounds and derivatives, which are then used in further chemical reactions and product development .

Environmental Impact

The environmental impact of cyanide compounds, including 2,5-Dichlorobenzyl cyanide , is a significant area of study. Researchers investigate the behavior of cyanide in the environment and its potential effects on health and human life. Understanding the environmental implications of this compound is crucial for developing safe handling and disposal methods .

Safety and Hazards

2,5-Dichlorobenzyl cyanide is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mecanismo De Acción

Target of Action

It is known that this compound is used in organic synthesis, mainly for the preparation of other compounds such as various nitriles, alcohols, and amides .

Mode of Action

It is generally used as a reagent in organic synthesis, implying that it likely interacts with other molecules to form new compounds .

Result of Action

As a reagent in organic synthesis, it contributes to the formation of various other compounds .

Action Environment

Like many chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUBZPCKOYSHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393380 | |

| Record name | 2,5-dichlorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3218-50-6 | |

| Record name | 2,5-dichlorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)

![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)